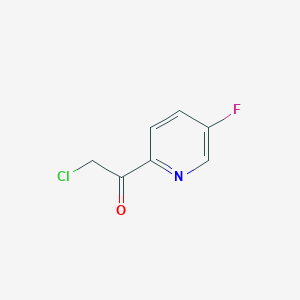










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[Cl:14][CH2:15][C:16](N(OC)C)=[O:17].Cl>C1COCC1>[Cl:14][CH2:15][C:16]([C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1)=[O:17]
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
284 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)N(C)OC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
ice
|
|
Quantity
|
2000 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted into ether
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 1 L of warm hexane
|
|
Type
|
ADDITION
|
|
Details
|
treated with several grams of silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
to remove colored impurities
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was then filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
chilled in an ice bath for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was isolated by filtration
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C1=NC=C(C=C1)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |